N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride
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Overview
Description
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C9H14N2O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-aminoethyl)phenyl]acetamide
- N-[4-(2-aminoethyl)phenyl]propionamide
- N-[4-(2-aminoethyl)phenyl]benzenesulfonamide
Uniqueness
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfonamide group provides unique binding properties that are not present in similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15ClN2O2S |
---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |
InChI Key |
VHZQNBNTIDVWPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
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